REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Cl:14][S:15](O)(=[O:17])=[O:16]>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([S:15]([Cl:14])(=[O:17])=[O:16])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC(=C1)OC
|
Name
|
ice
|
Quantity
|
17 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an agitator
|
Type
|
DISSOLUTION
|
Details
|
The acid dissolves gradually as it
|
Type
|
ADDITION
|
Details
|
is introduced
|
Type
|
ADDITION
|
Details
|
When all the acid has been added the solution
|
Type
|
TEMPERATURE
|
Details
|
is gradually heated to 55° C.
|
Type
|
TEMPERATURE
|
Details
|
that temperature is maintained for 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
The solution is left
|
Type
|
CUSTOM
|
Details
|
The acid which is precipitated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C(=C1)OC)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |